4-[(Ethylamino)methyl]benzoic acid
Overview
Description
4-[(Ethylamino)methyl]benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethylamino group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Ethylation: The benzoic acid undergoes ethylation to introduce the ethyl group.
Amination: The ethylated benzoic acid is then subjected to amination to introduce the amino group, resulting in the formation of this compound.
The reaction conditions for these steps generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylamino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(Ethylamino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The ethylamino group allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: Similar in structure but with a methyl group instead of an ethyl group.
4-(Dimethylamino)benzoic acid: Contains two methyl groups attached to the amino group.
4-(Aminomethyl)benzoic acid: Lacks the ethyl group, having only an amino group attached to the benzoic acid.
Uniqueness
4-[(Ethylamino)methyl]benzoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(ethylaminomethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMOSQIPPHQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297130 | |
Record name | 4-[(Ethylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96084-39-8 | |
Record name | 4-[(Ethylamino)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96084-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Ethylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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